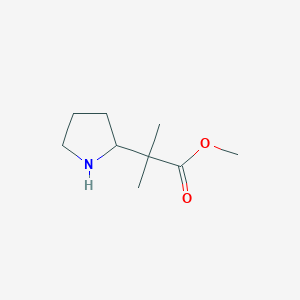
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of propanoic acid with a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has also been reported .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
1. Synthesis and Characterization
The compound 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester has been utilized in various synthesis and characterization studies. For instance, efficient synthesis techniques involving nicotinic acid based amino acid units bearing an amidoxime function on the pyridine ring have been developed using similar methyl esters (Ovdiichuk et al., 2015). Furthermore, research on the synthesis of ω-heterocyclic amino acids from carboxy lactams through ring-chain-transformation, involving similar esters, illustrates the versatility of these compounds in organic synthesis (Singh et al., 2005).
2. Pharmacological Studies
While avoiding specific details on drug use and dosage, it's notable that similar compounds have been investigated for their pharmacological properties. For example, research on α-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionic acid and its methyl ester has shown that these compounds exhibit alpha and beta adrenergic activity in experimental preparations (Narvaez & Fernández, 1993).
3. Development of Luminescent Materials
Studies involving compounds like 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester have contributed to the development of luminescent materials. Research on substituted pyridylthiazoles, similar in structure to the compound , has explored their potential in applications such as metal sensing and as laser dyes, highlighting their fluorescence properties (Grummt et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methyl-2-pyrrolidin-2-ylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12-3)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCSFBRIBGWOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester | |
CAS RN |
86000-16-0 |
Source


|
| Record name | methyl 2-methyl-2-(pyrrolidin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

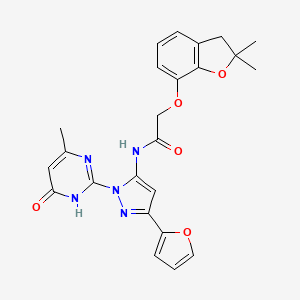
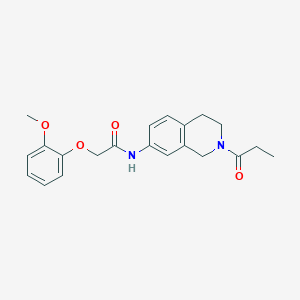
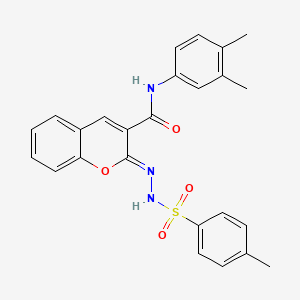
![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
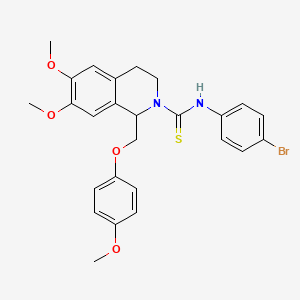
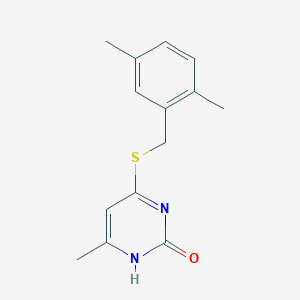
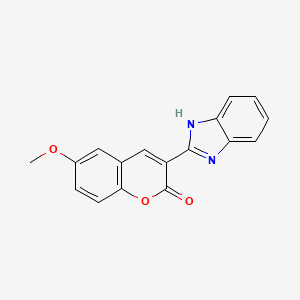
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)
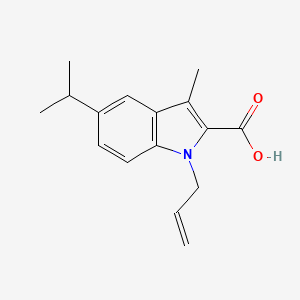
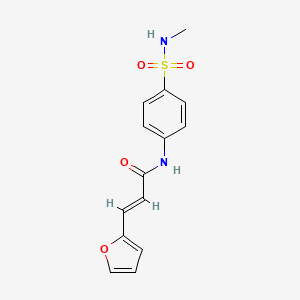
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
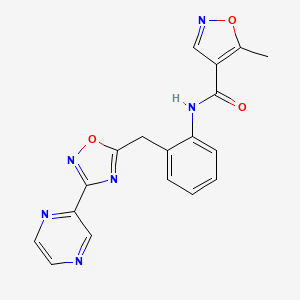
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)